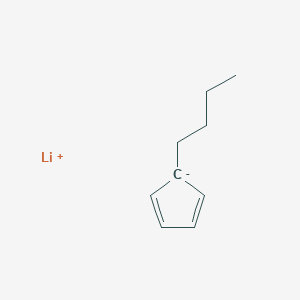
5-Chloro-2-nitrobenzyl alcohol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, starting from commercially available multireactive building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the preparation of various nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones . Similarly, 2-chloro-N-(2-nitrobenzyl)acetamides have been used for the synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones through a reductive cyclization process . These methods highlight the versatility of chloro-nitrobenzyl compounds in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of chloro-nitrobenzyl derivatives plays a crucial role in their reactivity and the types of heterocycles they can form. The presence of electron-withdrawing groups such as nitro and chloro substituents on the benzyl ring can influence the electronic properties and thus the reactivity of these compounds . X-ray crystallography and computational methods are often employed to understand the structural aspects of these molecules .
Chemical Reactions Analysis
Chloro-nitrobenzyl compounds participate in various chemical reactions, including alkylation, reduction, cyclization, and complexation with other molecules. For instance, the chemistry of 2-hydroxy-5-nitrobenzyl bromide with amino acid esters has been studied, revealing its ability to form complexes and undergo charge-transfer reactions . The reactivity of these compounds is also influenced by the presence of substituents on the aromatic ring, as seen in the synthesis of N-carboxyalkyl-1,4-benzothiazepine-3(2H)-one derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzyl compounds are influenced by their molecular structure. The introduction of different substituents can lead to changes in properties such as solubility, absorption spectra, and reactivity. For example, the introduction of dimethoxy groups on 2-nitrobenzyl alcohols affects their photochemical properties and the time-resolved conversion into nitroso derivatives . The synthesis of 4-nitrobenzyl 2-chloroacetate and its kinetic model also provides insights into the reactivity and stability of these compounds .
Applications De Recherche Scientifique
Phototriggered Labeling and Crosslinking
5-Chloro-2-nitrobenzyl alcohol derivatives, specifically 2-nitrobenzyl alcohol (NB), have been studied for their potential in photoreactive applications. NB exhibits amine selectivity, making it a valuable tool for photoaffinity labeling and crosslinking of biomolecules. This capability is significant in fields such as drug discovery, chemical biology, and protein engineering (Wang et al., 2020).
Ultrasound-assisted Synthesis
The compound's derivatives have been synthesized using ultrasound-assisted lipase catalysis. For example, the synthesis of 4-Nitrobenzyl 2-Chloroacetate, a derivative, has been enhanced by ultrasound, yielding a high conversion rate under specific conditions (Hui, 2012).
Photochemical Reaction Mechanisms
Studies on 2-nitrobenzyl alcohols, including derivatives like this compound, have explored their photochemical reaction mechanisms. These studies provide insights into the processes and efficiencies of these reactions in various solvents, contributing to a deeper understanding of their chemical behavior (Gáplovský et al., 2005).
Photocatalytic Oxidation
The derivatives of benzyl alcohol, including this compound, have been investigated for their photocatalytic oxidation properties. These studies have shown high conversion and selectivity rates under UV-light and visible light, contributing to research in the field of photocatalysis (Higashimoto et al., 2009).
Enzymatic Synthesis Optimization
Enzymatic methods have been used to synthesize derivatives of this compound, optimizing conditions for better yields. This research contributes to the field of enzymatic synthesis and its applications in chemical engineering (Ping-fang, 2012).
Binding to Glutathione S-Transferases
Research has shown that derivatives of 2-nitrobenzyl alcohol can bind to rat alpha class glutathione S-transferases. This finding has implications for understanding the interaction of these compounds with proteins, contributing to biochemistry and pharmacology (McCarthy et al., 1996).
Safety and Hazards
Mécanisme D'action
Target of Action
Like other alcohols, it may interact with a variety of biological molecules, including proteins and nucleic acids .
Mode of Action
5-Chloro-2-nitrobenzyl alcohol, being an alcohol, can undergo a variety of reactions. For instance, alcohols can be converted into alkyl halides under acidic conditions via an S_N2 mechanism . In this process, the alcohol is protonated, and the halide ion displaces a molecule of water, a good leaving group, from carbon, producing an alkyl halide .
Biochemical Pathways
The conversion of alcohols into alkyl halides can impact various biochemical pathways, as alkyl halides are often used in organic synthesis and can react with a variety of biological targets .
Pharmacokinetics
Its logp value of 161 suggests that it has some degree of lipophilicity, which could influence its absorption and distribution .
Result of Action
The conversion of this alcohol into an alkyl halide could potentially lead to the alkyl halide interacting with various cellular components, potentially leading to various cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the conversion of alcohols into alkyl halides is acid-catalyzed , so the reaction rate may be influenced by the pH of the environment.
Propriétés
IUPAC Name |
(5-chloro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZTHQGJXPEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223309 | |
| Record name | 5-Chloro-2-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73033-58-6 | |
| Record name | 5-Chloro-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-benzo[cd]pyren-6-one](/img/structure/B146296.png)










